

An In-depth Technical Guide to Chlorimuronethyl

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A comprehensive review of the chemical properties, mechanism of action, metabolism, toxicology, and analytical methods for the sulfonylurea herbicide, Chlorimuron-ethyl.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for scientific and research purposes only. The term "**Dimethoxy Chlorimuron**" as initially queried did not yield significant results in scientific literature; therefore, this guide focuses on the closely related and well-documented compound, Chlorimuron-ethyl. It is presumed that "**Dimethoxy Chlorimuron**" may be a metabolite, impurity, or a misnomer for Chlorimuron-ethyl.

Chemical and Physical Properties

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely used for the pre- and post-emergence control of broadleaf weeds in crops such as soybeans and peanuts.[1]



Property	Value	Reference
IUPAC Name	ethyl 2-[[[(4-chloro-6- methoxypyrimidin-2- yl)amino]carbonyl]amino]sulfon yl]benzoate	[2]
CAS Number	90982-32-4	[2]
Molecular Formula	C15H15CIN4O6S	[3]
Molecular Weight	414.8 g/mol	[3]
Appearance	Colorless crystals or white solid	[3]
Melting Point	186 °C	
Water Solubility	11 mg/L (at pH 5), 1200 mg/L (at pH 7)	[4]
Vapor Pressure	4×10^{-12} mm Hg (at 25 °C)	[3]
рКа	4.2	[4][5]
Octanol-Water Partition Coefficient (Kow)	320 (at pH 5), 2.3 (at pH 7)	[4]

Mechanism of Action

Chlorimuron-ethyl's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. [1] By inhibiting ALS, chlorimuron-ethyl disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants.[1][3]

Signaling Pathway Diagram





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Mechanism of action of Chlorimuron-ethyl.

Metabolism

Chlorimuron-ethyl is metabolized in both plants and animals. The rate and pathway of metabolism can vary significantly between species, which is the basis for its selective herbicidal activity.

Plant Metabolism

In tolerant plants like soybeans, chlorimuron-ethyl is rapidly metabolized into non-herbicidal products. The primary metabolic pathways include hydroxylation and conjugation.[6] In susceptible weeds, the metabolic rate is much slower, allowing the herbicide to exert its toxic effects.[7]

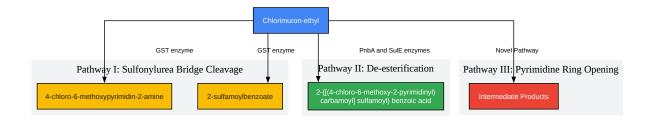
Animal Metabolism

In rats, chlorimuron-ethyl is extensively metabolized and excreted in both urine and feces, with a biological half-life of approximately 50 hours.[3] The liver is a primary site of metabolism.[3]

Proposed Metabolic Pathway in Microbes

Based on studies of the bacterium Chenggangzhangella methanolivorans strain CHL1, several degradation pathways for chlorimuron-ethyl have been proposed. These include cleavage of the sulfonylurea bridge, de-esterification, and pyrimidine ring opening.[8]





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Proposed microbial degradation pathways.

Toxicological Data

Chlorimuron-ethyl exhibits low acute toxicity to mammals.

Acute Toxicity

Species	Route	LD ₅₀	Toxicity Category	Reference
Rat	Oral	> 5000 mg/kg	IV	[2]
Rabbit	Dermal	> 2000 mg/kg	III	[2]
Rat	Inhalation (4h)	> 5 mg/L	IV	[9]
Mallard Duck	Oral	> 2510 mg/kg	Practically Non- toxic	[2]
Rainbow Trout (96h)	Aquatic	> 12 mg/L	Slightly Toxic	[2]
Bluegill Sunfish (96h)	Aquatic	> 10 mg/L	Slightly Toxic	[2]
Daphnia magna (48h)	Aquatic	> 10 mg/L	Slightly Toxic	[2]



Chronic Toxicity

Study	Species	NOAEL	LOAEL	Effects at	Reference
90-Day Feeding	Dog	2.5 mg/kg/day	-	-	[2]
1-Year Feeding	Dog	6.25 mg/kg/day	-	-	[2]
18-Month Chronic/Onco genicity	Mouse	3.75 mg/kg/day	-	No oncogenic effects at 187.5 mg/kg/day	[2]
2-Year Chronic/Onco genicity	Rat	12.5 mg/kg/day	-	No oncogenic effects at 125 mg/kg/day	[2]
2-Generation Reproduction	Rat	1.25 mg/kg/day (fetotoxic)	-	-	[2]
Teratology	Rat	30 mg/kg/day (maternal and fetotoxic)	150 mg/kg/day	-	[2]
Teratology	Rabbit	15 mg/kg/day (fetotoxic)	60 mg/kg/day (maternal)	No teratogenic effects at 300 mg/kg/day	[2]

Environmental Fate



Parameter	Value	Conditions	Reference
Soil Half-life (field)	14-42 days	Varies with pH and microbial activity	[10]
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	30 - 170 mL/g	Indicates high to very high mobility	[3]
Hydrolysis Half-life	17 days	pH 5, 25 °C	[3]
Photodegradation Half-life (soil surface)	~36 days	-	[3]

Experimental Protocols Analysis of Chlorimuron-ethyl in Soil by HPLC

This protocol describes a multi-dimensional High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of chlorimuron-ethyl residues in soil.

- 1. Sample Extraction:
- Weigh 100.0 g of soil into a 250-mL centrifuge bottle.
- Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.
- Shake the sample for 15 minutes.
- Centrifuge for 10 minutes at approximately 3000 RPM.
- The supernatant is collected for cleanup.
- 2. Sample Cleanup:
- The soil extract is passed through a pre-treated C8 solid-phase extraction (SPE) disk.
- Chlorimuron-ethyl is eluted from the disk with 100% ethyl acetate.



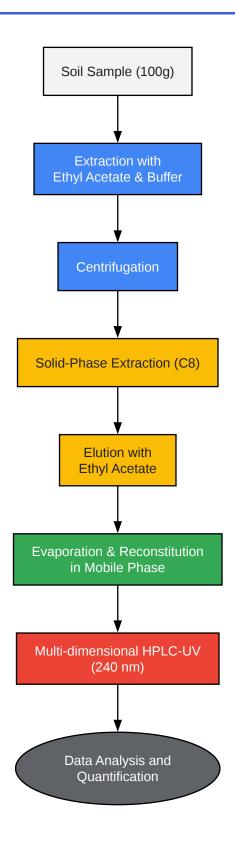
• The eluate is evaporated to dryness and reconstituted in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

3. HPLC Analysis:

- Instrumentation: HPLC system with a UV detector.
- Columns: A two-column series is used. The first is a "clean-up" column, and the second is the analytical column (e.g., Zorbax® SB-Cyano).
- Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).
- Detection: UV absorbance at 240 nm.
- Quantitation: The limit of detection (LOD) is approximately 0.200 ppb, and the limit of quantitation (LOQ) is approximately 0.400 ppb.[5]

Experimental Workflow Diagram





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Workflow for HPLC analysis of Chlorimuron-ethyl in soil.

Synthesis



A general synthesis process for a key intermediate of chlorimuron-ethyl, 2-amino-4-chloro-6-methoxypyrimidine, involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in a mixed solvent system. The product is then purified through crystallization.[11]

Conclusion

Chlorimuron-ethyl is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase. Its efficacy and crop selectivity are largely determined by the differential metabolic rates between target weeds and tolerant crops. While exhibiting low acute toxicity to mammals, its environmental fate, particularly its mobility in soil, warrants careful management to prevent groundwater contamination. The analytical methods for its detection are well-established, allowing for effective monitoring of its residues in various environmental matrices. This technical guide provides a foundational understanding for researchers and professionals working with this class of herbicides.

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